
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Descripción general
Descripción
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one, also known as 6-TFMP, is an organic compound with a unique structure and properties. It has a wide range of applications in the fields of organic chemistry, biochemistry, and medicine. 6-TFMP is a versatile organic compound that has been studied extensively for its diverse range of applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one serves as a scaffold for synthesizing various substituted and ring-fused pyridazinone systems. It is utilized in sequential nucleophilic aromatic substitution processes. The nature of the nucleophile and substituents attached to the pyridazinone ring can influence the regioselectivity of nucleophilic substitution, leading to a variety of polyfunctional systems. Such processes have potential applications in drug discovery (Pattison et al., 2009).
Pharmacological Applications
Some derivatives of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated for their antihypertensive activities. Specific compounds in this category showed promising results in non-invasive antihypertensive activity measurements (Siddiqui et al., 2010).
Crystallography and Spectroscopy
Research on 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one includes its characterization through various techniques like X-ray crystallography, vibrational spectroscopy, and thermal analysis. These studies aid in understanding the molecular geometry, vibrational frequencies, and thermal stability of its derivatives (Daoui et al., 2021).
Solubility and Solvation Behavior
Understanding the solubility and thermodynamic/solvation behavior of this compound in different solvent mixtures is crucial, especially in pharmaceutical applications. Studies have shown varied solubility in different mixtures, providing insights into its physical and chemical behavior in various environments (Shakeel et al., 2017).
Anticonvulsant and Muscle Relaxant Activities
In pharmaceutical research, some derivatives of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one have been synthesized and tested for anticonvulsant and muscle relaxant activities. These studies are crucial for developing new therapeutic agents (Sharma et al., 2013).
Bioactivity Assays
The compound and its derivatives have been assessed for bioactivity using methods like the brine shrimp lethality assay. This provides a preliminary indication of the potential therapeutic applications of the compound (Asif, 2013).
Propiedades
IUPAC Name |
3-(trifluoromethyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGACGPBDXVCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678246 | |
| Record name | 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
628332-15-0 | |
| Record name | 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1422279.png)
![6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1422280.png)
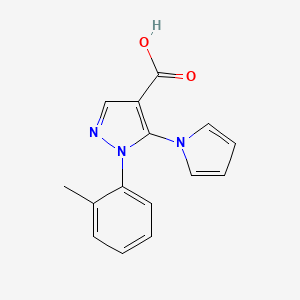
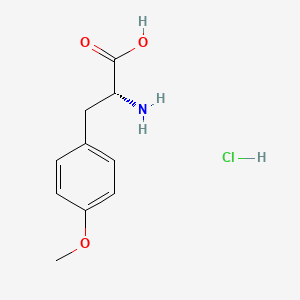


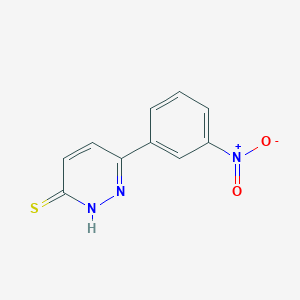
![(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1422291.png)



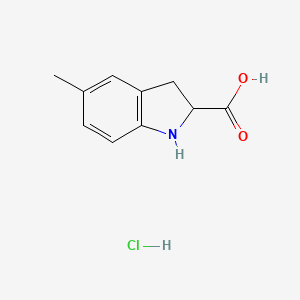
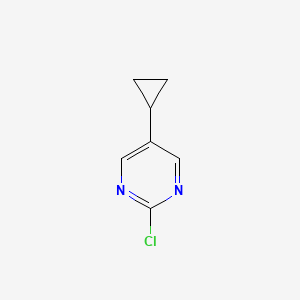
![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B1422300.png)